2-Bromo-6-tert-butylpyridine

Catalog No.
S769659
CAS No.
195044-14-5
M.F
C9H12BrN
M. Wt
214.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-tert-butylpyridine

CAS Number

195044-14-5

Product Name

2-Bromo-6-tert-butylpyridine

IUPAC Name

2-bromo-6-tert-butylpyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.1 g/mol

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3

InChI Key

QMVOIXCANJLTGO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=CC=C1)Br

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)Br

Organic Synthesis:

  • Intermediate for Pyridine Derivatives: The presence of the bromine atom makes 2-Br-6-tBuPy a suitable intermediate for the synthesis of various pyridine derivatives through well-established coupling reactions like Suzuki-Miyaura coupling or Negishi coupling. These reactions allow the replacement of the bromine group with other functional groups, leading to diverse pyridine-based molecules with potential applications in drug discovery, materials science, and catalysis [, ].

Medicinal Chemistry:

  • Exploration of Bioactive Properties: The pyridine core is a prevalent scaffold in numerous biologically active molecules. 2-Br-6-tBuPy, with its unique substitution pattern, could be investigated for potential biological activities, such as antibacterial, antifungal, or anticancer properties. However, specific studies exploring these aspects are currently limited.

Material Science:

  • Ligand Design: The combination of the aromatic ring and the bulky tert-butyl group in 2-Br-6-tBuPy suggests potential for its application in ligand design. Ligands are molecules that bind to metal centers, and the specific properties of 2-Br-6-tBuPy could influence the binding interaction and potentially lead to the development of novel materials with desired functionalities.

2-Bromo-6-tert-butylpyridine is a chemical compound with the molecular formula C9H12BrNC_9H_{12}BrN and a molecular weight of 214.10 g/mol. It is characterized by the presence of a bromine atom at the second position and a tert-butyl group at the sixth position of the pyridine ring. This compound is known for its unique structural features, which influence its chemical reactivity and biological properties. The InChI Key for 2-Bromo-6-tert-butylpyridine is IOGKQDRGOUALAS-UHFFFAOYSA-N, and it is indexed under the CAS number 195044-14-5 .

As a precursor, 2-Bromo-6-tert-butylpyridine itself likely doesn't have a specific mechanism of action. Its significance lies in its ability to be transformed into more complex molecules with targeted activities.

  • Bromine: Can cause skin and respiratory irritation upon contact [].
  • Aromatic nature: May have low to moderate toxicity.
Typical of halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to diverse derivatives.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules .
  • Electrophilic Aromatic Substitution: The tert-butyl group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the pyridine ring .

Research indicates that 2-Bromo-6-tert-butylpyridine exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific mechanisms are not fully elucidated.
  • Potential Anticancer Activity: Preliminary investigations indicate that derivatives of brominated pyridines can exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest .

The synthesis of 2-Bromo-6-tert-butylpyridine can be achieved through several methods:

  • Bromination of 6-tert-butylpyridine: This method involves treating 6-tert-butylpyridine with bromine or a brominating agent under controlled conditions to introduce the bromine at the desired position.

    Reaction example:
    6 tert butylpyridine+Br22 Bromo 6 tert butylpyridine\text{6 tert butylpyridine}+\text{Br}_2\rightarrow \text{2 Bromo 6 tert butylpyridine}
  • From 2,6-Dibromopyridine: Another approach involves starting from 2,6-dibromopyridine and selectively removing one bromine atom using a suitable reducing agent such as zinc in an appropriate solvent .

2-Bromo-6-tert-butylpyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its ability to undergo further chemical transformations.
  • Agricultural Chemicals: This compound may also be explored for use in agrochemicals, particularly as a building block for herbicides or pesticides .

Several compounds share structural similarities with 2-Bromo-6-tert-butylpyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-5-(tert-butyl)pyridine1142197-19-00.95
2-(6-Bromopyridin-3-yl)acetonitrile144873-99-40.90
2-(6-Bromopyridin-3-yl)ethanamine910391-38-70.86
3-Bromo-4-(tert-butyl)pyridineUnknownSimilar structure

Uniqueness: The presence of both a bromine atom and a tert-butyl group distinguishes 2-Bromo-6-tert-butylpyridine from other similar compounds, influencing its reactivity and potential applications in synthesis and biological activity.

This comprehensive overview highlights the significance of 2-Bromo-6-tert-butylpyridine in chemical research and its potential applications across various fields. Further studies are warranted to explore its full capabilities and interactions within biological systems.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-6-tert-butylpyridine

Dates

Modify: 2023-08-15

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